

physicochemical properties of 5-(Trifluoromethyl)quinolin-8-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)quinolin-8-amine

Cat. No.: B1311227

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-(Trifluoromethyl)quinolin-8-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl ($-CF_3$) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing a molecule's metabolic stability, lipophilicity, and biological activity. **5-(Trifluoromethyl)quinolin-8-amine** is a quinoline derivative of interest for its potential applications in drug discovery and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, designing experimental protocols, and developing new applications.

This technical guide provides a detailed overview of the core physicochemical properties of **5-(Trifluoromethyl)quinolin-8-amine**. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide presents a combination of available experimental data, computationally predicted values, and comparative data from closely related structural analogs. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in the empirical characterization of this and similar compounds.

Core Physicochemical Properties

The essential physicochemical characteristics of **5-(Trifluoromethyl)quinolin-8-amine** are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimation that awaits empirical verification.

Data Presentation

The quantitative data for **5-(Trifluoromethyl)quinolin-8-amine** are presented in Table 1. To provide a valuable comparative context, the experimental physicochemical properties of the parent compounds, 5-aminoquinoline and 8-aminoquinoline, are provided in Table 2.

Table 1: Physicochemical Properties of **5-(Trifluoromethyl)quinolin-8-amine**

Property	Value	Source / Method
Molecular Formula	$C_{10}H_7F_3N_2$	-
Molecular Weight	212.17 g/mol	-
CAS Number	483-69-2	-
Physical Form	Solid	[1]
Melting Point	89 °C (in Ethanol)	Experimental[2]
Boiling Point	317.3 ± 42.0 °C	Predicted[2]
Density	1.390 ± 0.06 g/cm ³	Predicted[2]
Water Solubility	Not Available	-
pKa	Not Available	-
logP	Not Available	-
Storage Conditions	Under inert gas (nitrogen or Argon) at 2–8 °C	[2]

Table 2: Physicochemical Properties of Unsubstituted Aminoquinolines for Comparison

Property	5-Aminoquinoline	8-Aminoquinoline
CAS Number	611-34-7	578-66-5
Molecular Weight	144.17 g/mol [3]	144.17 g/mol [4]
Melting Point	106-109 °C[5]	60-65 °C[5]
Boiling Point	310 °C[5]	174 °C at 26 mmHg[5]
Water Solubility	Not specified	Slightly soluble[5]
pKa	5.46 (at 20°C)[5]	3.99 (at 20°C)[5]
logP	1.2 (Predicted)[3]	1.8 (Predicted)[4]

Experimental Protocols

Accurate empirical determination of physicochemical properties is crucial for drug development and scientific research. The following section details standard experimental methodologies for key parameters.

Determination of Melting Point

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - Sample Preparation: A small quantity of the dry, crystalline **5-(Trifluoromethyl)quinolin-8-amine** is finely crushed into a powder.
 - Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.
 - Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the

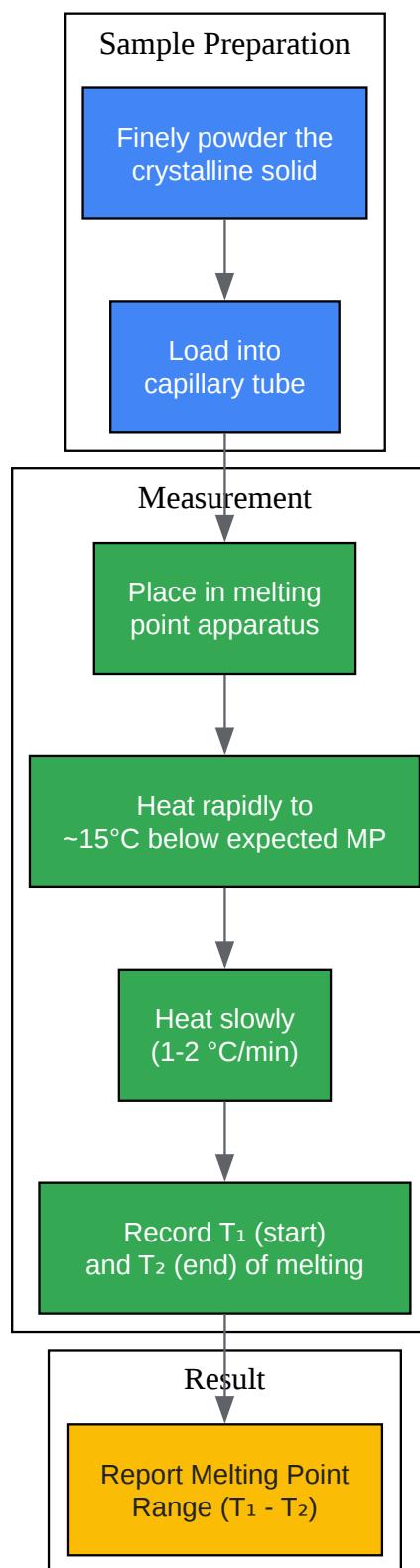
expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

- Data Recording: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

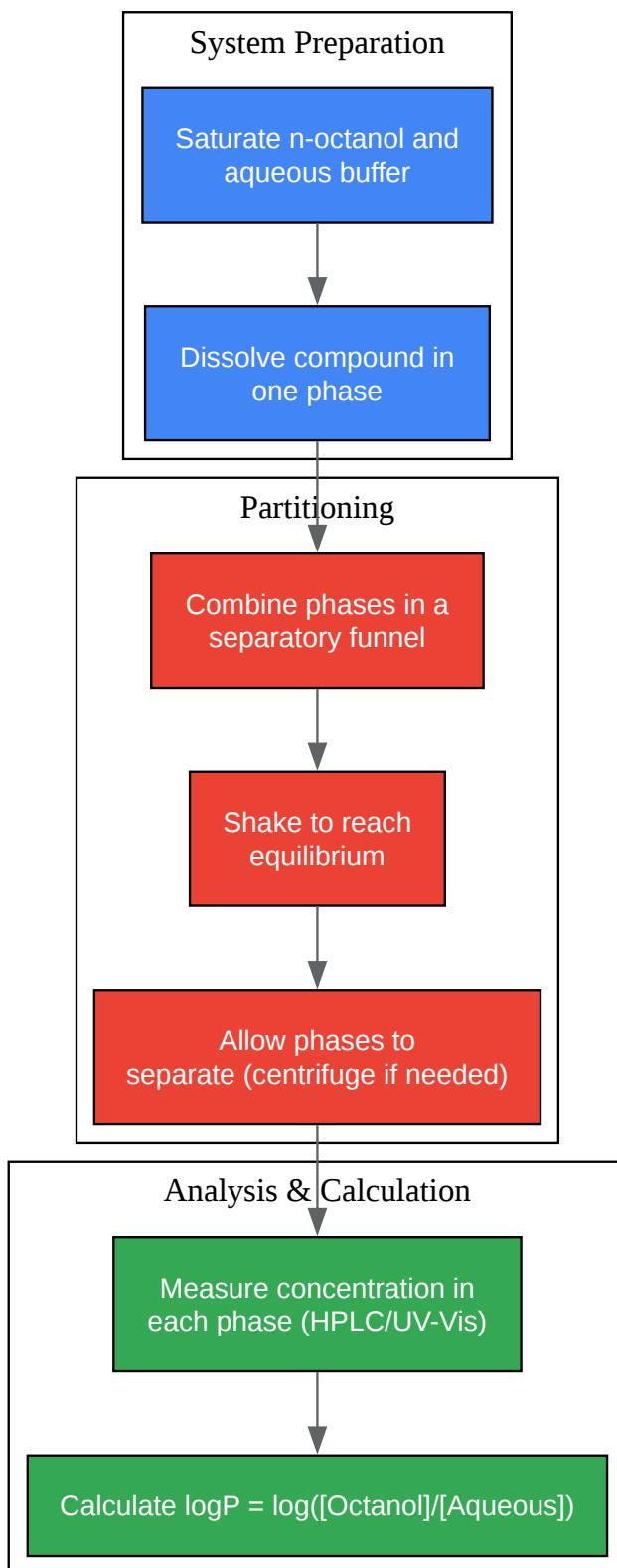
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an aminoquinoline, the pKa of its conjugate acid is determined.

- Apparatus: Calibrated pH meter with a combination pH electrode, a magnetic stirrer, and a burette.
- Procedure:
 - Solution Preparation: A precise amount of **5-(Trifluoromethyl)quinolin-8-amine** is dissolved in a suitable solvent to a known concentration (e.g., 0.01 M). Due to the potential for low aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. The ionic strength of the solution is kept constant using an inert salt like KCl.
 - Titration Setup: The solution is placed in a thermostatted vessel, and the calibrated pH electrode and a magnetic stir bar are immersed in it. The solution is stirred continuously.
 - Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
 - Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH change becomes minimal after passing the equivalence point.
 - Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative plot). The pKa is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point).


Determination of logP by the Shake-Flask Method

The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

- Apparatus: Separatory funnels or vials, a mechanical shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - Phase Saturation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The phases are then allowed to separate completely.
 - Sample Preparation: A known amount of **5-(Trifluoromethyl)quinolin-8-amine** is dissolved in a pre-determined volume of the saturated n-octanol or the aqueous phase.
 - Partitioning: The solution is combined with a known volume of the other phase in a separatory funnel. The funnel is then shaken for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
 - Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation may be used to facilitate this separation.
 - Concentration Measurement: A sample is carefully taken from each phase, and the concentration of the compound is measured using a suitable analytical technique.
 - Calculation: The logP is calculated using the formula: $\log P = \log_{10} \left(\frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous phase}]} \right)$


Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the characterization of **5-(Trifluoromethyl)quinolin-8-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for logP Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cmst.eu [cmst.eu]
- 2. 5-trifluoroMethyl-8-quinolinoMine CAS#: 483-69-2 [m.chemicalbook.com]
- 3. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 5-(Trifluoromethyl)quinolin-8-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311227#physicochemical-properties-of-5-trifluoromethyl-quinolin-8-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com